Boc-丙氨酸-D-谷氨酸(OBzl)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

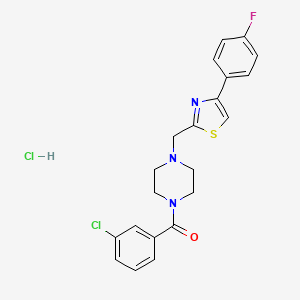

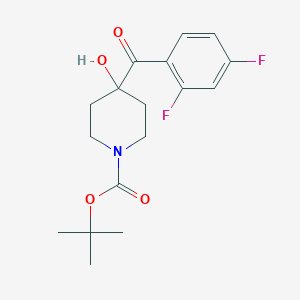

“Boc-Ala-D-Glu(OBzl)-OH”, also known as “BADG”, is a synthetic peptide meticulously developed for its broad applications in scientific research . This engineered peptide boasts a unique array of characteristics, including its versatile substrate binding ability, exceptional stability, and ease of manipulation within laboratory settings .

Molecular Structure Analysis

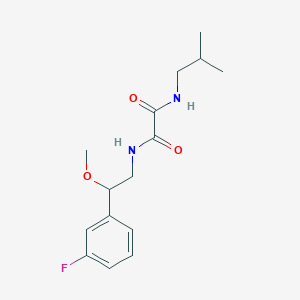

The molecular formula of “Boc-Ala-D-Glu(OBzl)-OH” is C20H29N3O6 . The InChI code is InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)18(26)23-15(17(21)25)10-11-16(24)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,25)(H,22,27)(H,23,26)/t13-,15+/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of “Boc-Ala-D-Glu(OBzl)-OH” is 407.5 g/mol . The exact mass is 407.20563565 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 12 . The XLogP3-AA is 1.3 .科学研究应用

用于解释受保护肽的模型化合物

Boc-Glu(OBzl)-Arg(H+)-Gly-Phe-Phe-Tyr(Bzl)-Thr(Bzl)-Pro-Lys(Z)-Ala-OBzl 已被用作胰岛素 B 链合成的衍生物。这说明了模型化合物中特征性氨基酸碳原子的化学位移如何有助于正确解释肽衍生物光谱 (Schwenzer、Scheller 和 Losse,1979)。

晶体结构中的螺旋肽柱

Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe 的晶体结构展示了相互作用螺旋肽柱的平行拉链排列。这种结构的特点是头尾相接的 NH...OC 氢键,延伸了晶体中的 α-螺旋 (Karle、Flippen-Anderson、Uma 和 Balaram,1990)。

肽衍生物的合成

提出了一种合成 Boc-L-丙氨酸-D-谷氨酸(OBzl) 及其酰胺类似物的方案,证明了其在肽化学中的用途。合成包括将 Boc-L-丙氨酸的 N-羟基琥珀酰亚胺酯与 D-谷氨酸的 γ-苄基酯缩合 (Zemlyakov,2005)。

肽的溶液相合成

Boc-Glu(OBzl)-Tyr(PO3Me2)-Thr(Bzl)-Ala-OBzl 用于合成 PTyr 五肽,说明了其在溶液相肽合成中的作用 (Valerio、Perich、Kitas、Alewood 和 Johns,1989)。

胸腺肽 α 1 的合成

Boc-Glu(OBzl)-Val-Val-Glu(OBzl)-Glu(OBzl)-Ala-Glu(OBzl)-Asn-OBzl 用于合成胸腺肽 α 1 的 C 末端一半,突出了其在更复杂的肽合成中的应用 (Mokotoff 和 Patchornik,2009)。

肽中的 α-螺旋构象

研究了含有 Boc-Glu(OBzl) 的十一肽的 α-螺旋构象。这项研究有助于理解溶液和晶体形式中肽的结构方面 (Schmitt、Winter、Bosch 和 Jung,1982)。

作用机制

Target of Action

Boc-Ala-D-Glu(OBzl)-OH, commonly referred to as BADG, is a synthetic peptide meticulously developed for its broad applications in scientific research . The primary targets of this compound are proteins, enzymes, and small molecules . It has been utilized in the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions .

Mode of Action

The mechanism of action underlying Boc-Ala-D-Glu(OBzl)-OH centers around its impressive substrate-binding prowess . Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates . This amalgamation of forces empowers Boc-Ala-D-Glu(OBzl)-OH to exhibit its binding affinity towards proteins, enzymes, and small molecules alike .

Biochemical Pathways

The biochemical pathways affected by Boc-Ala-D-Glu(OBzl)-OH are primarily those involving protein-protein, enzyme-substrate, and protein-ligand interactions . By binding to these targets, the compound can influence the structure and function of proteins, illuminating vital insights .

Result of Action

The result of Boc-Ala-D-Glu(OBzl)-OH’s action is the alteration of protein structure and function . By binding to proteins, enzymes, and small molecules, it can influence their interactions and potentially their roles within biochemical pathways . This can lead to new insights into the workings of these proteins and pathways .

属性

IUPAC Name |

(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(24)22-15(18(25)26)10-11-16(23)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,24)(H,25,26)/t13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFKECLMHVFMHE-DZGCQCFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ala-D-Glu(OBzl)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2370691.png)

![5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2370693.png)

![2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2370696.png)

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2370697.png)

![3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2370706.png)

![3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2370707.png)